![molecular formula C23H35N5OS B10848073 (+)-N6-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B10848073.png)

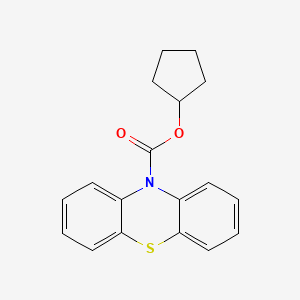

(+)-N6-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-210, also known as POLYFLON PTFE D-210C, is a high molecular weight homopolymer polytetrafluoroethylene aqueous dispersion. It is a milky white liquid in which polytetrafluoroethylene polymer particles are stabilized with a nonionic surfactant. This compound is primarily used as a battery binder and in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

POLYFLON PTFE D-210C is synthesized through the polymerization of tetrafluoroethylene in an aqueous medium. The polymerization process involves the use of a nonionic surfactant to stabilize the polytetrafluoroethylene particles in the dispersion .

Industrial Production Methods

The industrial production of POLYFLON PTFE D-210C involves the following steps:

Polymerization: Tetrafluoroethylene is polymerized in an aqueous medium with a nonionic surfactant.

Dispersion: The resulting polytetrafluoroethylene particles are dispersed in water to form a milky white liquid.

Stabilization: The dispersion is stabilized with a nonionic surfactant to prevent the particles from settling.

Chemical Reactions Analysis

Types of Reactions

POLYFLON PTFE D-210C primarily undergoes physical interactions rather than chemical reactions due to the inert nature of polytetrafluoroethylene. it can participate in the following types of reactions:

Thermal Decomposition: At high temperatures, polytetrafluoroethylene can decompose to form tetrafluoroethylene and other fluorinated compounds.

Common Reagents and Conditions

Thermal Decomposition: This reaction typically occurs at temperatures above 400°C in the absence of oxygen.

Major Products Formed

Tetrafluoroethylene: The primary product formed during the thermal decomposition of polytetrafluoroethylene.

Scientific Research Applications

POLYFLON PTFE D-210C has a wide range of scientific research applications, including:

Battery Binder: It is used as a binder in lithium-ion batteries to improve the adhesion of active materials to the current collector.

Glass Cloth Impregnation: It is used to impregnate glass cloth to enhance its mechanical properties and chemical resistance.

Additives for Drip Prevention: It is used as an additive in various formulations to prevent dripping and improve the stability of the final product.

Mechanism of Action

The mechanism of action of POLYFLON PTFE D-210C is primarily physical rather than chemical. The nonionic surfactant stabilizes the polytetrafluoroethylene particles in the aqueous dispersion, preventing them from settling. This stabilization allows the compound to be used effectively in various applications, such as battery binders and glass cloth impregnation .

Comparison with Similar Compounds

Similar Compounds

POLYFLON PTFE D-210: Similar to POLYFLON PTFE D-210C but may have different surfactants or particle sizes.

POLYFLON PTFE D-310: Another polytetrafluoroethylene dispersion with different properties and applications.

Uniqueness

POLYFLON PTFE D-210C is unique due to its high molecular weight and the use of a nonionic surfactant for stabilization. This combination provides excellent stability and performance in various applications, making it a preferred choice for battery binders and glass cloth impregnation .

Properties

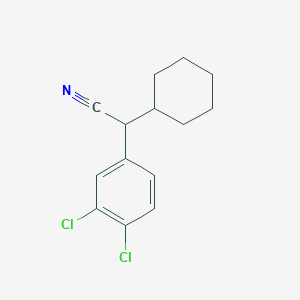

Molecular Formula |

C23H35N5OS |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

6-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

InChI |

InChI=1S/C23H35N5OS/c1-3-10-27(18-8-9-19-22(17-18)30-23(24)25-19)14-11-26-12-15-28(16-13-26)20-6-4-5-7-21(20)29-2/h4-7,18H,3,8-17H2,1-2H3,(H2,24,25) |

InChI Key |

WIZIUHWXARABLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC(=N4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848008.png)

![cypate-[(RGD)4-NH2]1](/img/structure/B10848009.png)

![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)

![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-14-propanoyl-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848020.png)

![cypate-[(RGD)2-NH2]2](/img/structure/B10848025.png)

![d[Leu4,Orn8]VP](/img/structure/B10848036.png)

![d[Orn4,Lys8]VP](/img/structure/B10848045.png)

![d[Leu4]AVP](/img/structure/B10848053.png)

![cypate-[(RGD)3-NH2]1](/img/structure/B10848058.png)